molecular formula C27H24Br3N B15089366 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

Cat. No.: B15089366
M. Wt: 602.2 g/mol
InChI Key: DEWSTBIDVBJWBB-UHFFFAOYSA-N
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Description

2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound with the molecular formula C27H24Br3N and a molecular weight of 602.2 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves several steps, typically starting with the preparation of the core benzoquinolizinoacridine structure. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups at specific positions on the molecule. The reaction conditions often involve the use of bromine or bromine-containing reagents and methylating agents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the complex synthesis steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H24Br3N

Molecular Weight

602.2 g/mol

IUPAC Name

5,11,17-tribromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C27H24Br3N/c1-25(2)16-7-13(28)9-18-22(16)31-23-17(25)8-14(29)10-19(23)27(5,6)21-12-15(30)11-20(24(21)31)26(18,3)4/h7-12H,1-6H3

InChI Key

DEWSTBIDVBJWBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=CC3=C2N4C5=C(C=C(C=C51)Br)C(C6=C4C(=CC(=C6)Br)C3(C)C)(C)C)Br)C

Origin of Product

United States

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